4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted with a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl group at the N-position and a 2-ethylpiperidine sulfonyl moiety at the para position of the benzene ring.
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2/c1-2-16-7-5-6-14-24(16)29(26,27)17-12-10-15(11-13-17)20(25)23-21-22-18-8-3-4-9-19(18)28-21/h10-13,16H,2-9,14H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWODHPYLQLWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a complex organic molecule with potential applications in medicinal chemistry and biological research. Its unique structural features enable it to interact with various biological targets, making it a subject of interest for exploring its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 484.6 g/mol. The compound features a piperidine ring, a sulfonyl group, and a benzothiazole moiety, contributing to its diverse chemical reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O4S |
| Molecular Weight | 484.6 g/mol |
| CAS Number | 955244-30-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate enzyme activity or receptor binding, leading to various biological responses. The sulfonyl and piperidine groups are thought to facilitate interactions through hydrogen bonding and hydrophobic effects.
Antiviral Properties
Research indicates that compounds similar to this compound may exhibit antiviral properties. For instance, studies on related molecules have shown inhibition of viral replication in cell culture models, particularly against coronaviruses like SARS-CoV and MERS-CoV. Compounds that inhibit viral entry or replication pathways could be explored further for therapeutic applications against viral infections .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Similar compounds have been evaluated for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms. The benzothiazole moiety is often associated with anticancer activity due to its ability to interact with DNA or cellular signaling pathways .
Antimicrobial Effects
The potential antimicrobial activity of this compound has also been noted. The presence of the piperidine ring and sulfonyl group may enhance interactions with bacterial enzymes or cell membranes, leading to inhibitory effects on bacterial growth. Further investigations are warranted to establish its efficacy against specific microbial strains .
Study 1: Antiviral Screening
In a screening study involving FDA-approved compounds, several derivatives were identified that inhibited MERS-CoV replication at low micromolar concentrations (EC50 values ranging from 3 to 8 μM). This highlights the potential for compounds structurally related to this compound to serve as antiviral agents .
Study 2: Anticancer Mechanisms
A recent investigation into related benzothiazole derivatives revealed their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. These findings suggest that the incorporation of similar structural elements into new compounds could enhance anticancer efficacy .
Scientific Research Applications
Basic Information
- Molecular Formula : C21H27N3O3S2
- Molecular Weight : 429.59 g/mol
- CAS Number : 868965-42-8
Structural Characteristics
The compound features a sulfonamide group attached to a piperidine ring and a tetrahydrobenzo[d]thiazole moiety, which contribute to its biological activity. The structural complexity allows for interactions with various biological targets.
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical agent due to its structural similarity to known drugs that exhibit dopaminergic activity. For instance, compounds containing the tetrahydrobenzothiazole structure are often associated with neuroprotective effects and have been studied for their role in treating neurological disorders such as Parkinson's disease and schizophrenia .
Pharmacological Studies
Research indicates that this compound may act as a dopamine D2 receptor agonist , similar to pramipexole, which is used clinically for Parkinson's disease. Studies have shown that modifications in the piperidine and sulfonyl groups can enhance receptor binding affinity and selectivity .
Antitumor Activity
Recent investigations have suggested that compounds with similar structures exhibit anticancer properties . The sulfonamide group has been linked to the inhibition of tumor growth in certain cancer cell lines, making it a candidate for further studies in oncology .
Synthesis and Derivatives
The synthesis of this compound has been optimized to produce various derivatives that may possess enhanced biological activity or reduced side effects. For example, modifications to the benzamide portion can lead to compounds with improved pharmacokinetic profiles .
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of sulfonamide derivatives, researchers found that compounds similar to 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide demonstrated significant protection against neuronal cell death induced by oxidative stress. This suggests potential applications in neurodegenerative disease therapies.
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of related compounds showed that they inhibited cell proliferation in breast cancer cell lines by inducing apoptosis. The mechanism was attributed to the activation of specific apoptotic pathways influenced by the sulfonamide group.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl (-SO₂-) moiety in the compound is a reactive electrophilic center, enabling nucleophilic substitution reactions. Key findings include:
Mechanistic Insight :
The sulfonyl group’s electron-withdrawing nature facilitates attack by nucleophiles (e.g., amines, alcohols) at the sulfur center, displacing the piperidine moiety. Steric hindrance from the 2-ethylpiperidine group may slow reaction kinetics compared to simpler sulfonamides.
Hydrolysis of the Benzamide Bond
The benzamide (-NH-C(=O)-) linkage undergoes hydrolysis under acidic or basic conditions:
Kinetic Notes :
Hydrolysis rates depend on pH and temperature. The tetrahydrobenzo-thiazole’s electron-donating effects stabilize the amide bond slightly, requiring prolonged reaction times compared to simple benzamides .
Oxidation of the Tetrahydrobenzo-Thiazole Ring
The tetrahydrobenzo[d]thiazole moiety (C₆H₉NS) undergoes oxidative transformations:
| Oxidizing Agent | Conditions | Products | References |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C | Benzo[d]thiazole-2-sulfonic acid derivative (ring aromatization) | |
| KMnO₄ (aq.) | H₂SO₄, 100°C | Sulfone formation (C=S → C-SO₂-) |
Structural Impact :
Oxidation modifies the thiazole ring’s electronic properties, potentially altering biological activity. Aromatic derivatives show enhanced stability but reduced solubility .
Reductive Modification of the Piperidine Substituent
The 2-ethylpiperidine group can undergo hydrogenation or alkylation:
| Reaction Type | Reagents | Products | References |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, ethanol | Piperidine ring saturation (conversion to ethylpiperidine) | |
| Alkylation | Alkyl halides, K₂CO₃, DMF | N-Alkylated piperidine derivatives (e.g., 2-(ethylpropyl)piperidine) |
Synthetic Utility :
Reductive modifications tune the compound’s lipophilicity, influencing pharmacokinetic properties like membrane permeability.
Electrophilic Aromatic Substitution (EAS) on the Benzamide Ring
The benzamide’s aromatic ring undergoes EAS at the para position relative to the sulfonyl group:
Regioselectivity :
The sulfonyl group directs incoming electrophiles to the meta position due to its strong electron-withdrawing nature, but steric effects from the piperidine group may alter substitution patterns .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization of the thiazole ring:
Applications :
These reactions expand structural diversity for structure-activity relationship (SAR) studies in drug discovery .
Critical Research Findings
-
Stability in Biological Media : The compound shows moderate stability in plasma (t₁/₂ = 4.2 hours at 37°C), with hydrolysis of the benzamide bond as the primary degradation pathway.
-
Reactivity in Drug Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) catalyze oxidation of the piperidine and thiazole rings, forming hydroxylated metabolites .
-
pH-Dependent Reactivity : The sulfonyl group’s electrophilicity increases under acidic conditions (pH < 4), accelerating nucleophilic substitution reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydrobenzo[d]thiazol-2-yl Moieties
(a) Enantiomeric Derivatives
- (S)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide [(S)-4] and its enantiomer (R)-9 ():
- Key Differences : The target compound lacks the hydroxyl group at the 6-position of the tetrahydrobenzo[d]thiazole ring and replaces the acetamide with a benzamide-sulfonylpiperidine group.
- Significance : Enantiomeric purity, as demonstrated via HPLC analysis in Figures S8 and S9 , is critical for biological activity. The absence of stereochemical complexity in the target compound may simplify synthesis but reduce specificity for chiral targets.
(b) Patent-Derived Analogues
- Compound 31 (WO 2012/006202): Structure: 3,4-dimethoxy-N-((R)-1-(3-(((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)ethyl)benzamide. Key Differences: Incorporates a 3,4-dimethoxybenzamide group and a propylamino substituent on the tetrahydrobenzo[d]thiazole ring, unlike the sulfonylpiperidine group in the target compound. Activity: Designed for COPD treatment, highlighting the role of methoxy groups in enhancing binding to pulmonary targets .
- Compound A11 (WO 2016/138335): Structure: N-(3-(5-((4-chloro-1H-indazol-5-yl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide. Key Differences: Replaces the tetrahydrobenzo[d]thiazole with a thiadiazole-indazole hybrid, emphasizing divergent scaffold optimization for kinase inhibition .
(c) Anticancer Triazole Derivatives
- 5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (): Key Differences: Replaces the benzamide-sulfonylpiperidine group with a triazole-carboxylic acid moiety. Activity: Exhibited 62.25% growth inhibition (GP) against LOX IMVI melanoma cells, suggesting that the tetrahydrobenzo[d]thiazole scaffold synergizes with triazoles for antiproliferative effects .
Pharmacological and Biochemical Comparisons
Table 1: Comparative Analysis of Key Analogues
Mechanistic Insights
- Sulfonyl vs. Carboxamide Groups : The sulfonylpiperidine group in the target compound may enhance solubility and metabolic stability compared to carboxamide derivatives like Compound 31 .
- Tetrahydrobenzo[d]thiazole Scaffold: Shared across all analogues, this scaffold is associated with kinase inhibition (e.g., COPD targets in Compound 31) and antiproliferative activity (e.g., melanoma in triazole derivatives) .
Q & A
How can researchers optimize the synthesis of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide to improve yield and purity?
Methodological Answer:
Synthesis optimization requires a systematic approach using Design of Experiments (DoE) . Factorial designs and response surface methodology (RSM) allow researchers to identify critical parameters (e.g., solvent polarity, temperature, stoichiometry) while minimizing experimental runs . For purification, membrane separation technologies (e.g., nanofiltration or reverse osmosis) can selectively isolate the target compound from by-products based on molecular weight and charge, enhancing purity . Post-synthesis, powder and particle technology (e.g., controlled crystallization) improves yield by optimizing particle size distribution and reducing impurities .
What computational methods are recommended for elucidating the reaction mechanisms involving this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) coupled with reaction path search algorithms can model reaction intermediates and transition states. The ICReDD framework integrates computational predictions with experimental validation, narrowing optimal conditions through feedback loops . Tools like COMSOL Multiphysics enable multiscale simulations to predict thermodynamic and kinetic behavior under varying conditions (e.g., solvent effects, catalytic activity) .
How should contradictory data in solubility or reactivity studies be addressed?
Methodological Answer:
Contradictions often arise from uncontrolled variables (e.g., solvent purity, moisture levels). Implement statistical contradiction analysis by re-evaluating experimental setups using multivariate regression to isolate confounding factors . Cross-validate results with advanced analytical techniques (e.g., 2D NMR for structural confirmation, HPLC-MS for quantitative purity assessment) . Theoretical frameworks (e.g., QSPR models) can reconcile discrepancies by correlating molecular descriptors with observed properties .
What advanced analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- High-resolution mass spectrometry (HR-MS) confirms molecular formula and detects trace impurities.
- Multidimensional NMR (e.g., - HSQC) resolves stereochemical ambiguities in the piperidine and tetrahydrobenzo[d]thiazole moieties .
- X-ray crystallography provides absolute configuration validation, critical for understanding sulfonyl group orientation .
- Thermogravimetric analysis (TGA) assesses thermal stability, informing storage and handling protocols .
What strategies minimize experimental variability in biological activity assessments?
Methodological Answer:
- Use standardized in vitro assays (e.g., enzyme inhibition kinetics with positive/negative controls) to reduce batch-to-batch variability.
- For in vivo studies, employ genetically uniform models (e.g., isogenic rodent strains) and blinded experimental designs .
- High-throughput screening (HTS) with robotic liquid handling ensures reproducibility in dose-response studies .
- Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
How can researchers integrate experimental data with computational models to predict the compound’s behavior?
Methodological Answer:
- Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations model interactions at active sites (e.g., enzyme binding pockets) .
- Machine learning algorithms trained on experimental datasets (e.g., solubility, logP) predict pharmacokinetic properties .
- Process simulation software (e.g., Aspen Plus) links reaction kinetics with mass transfer limitations, enabling scale-up predictions .
What methodologies are effective for studying the compound’s stability under environmental conditions?
Methodological Answer:
- Forced degradation studies (e.g., exposure to UV light, humidity) paired with HPLC-DAD track decomposition pathways .
- Accelerated stability testing (40°C/75% RH) extrapolates shelf life using the Arrhenius equation .
- Computational degradation modeling (e.g., DFT-based hydrolysis mechanisms) identifies vulnerable functional groups (e.g., sulfonyl linkages) .
How can the compound’s potential as a drug candidate be systematically evaluated?
Methodological Answer:
- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict absorption, distribution, and toxicity. Validate with Caco-2 cell permeability assays and microsomal stability tests .
- Target engagement studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity quantification .
- Metabolite identification : LC-HRMS/MS screens for phase I/II metabolites in hepatocyte incubations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
